

Spectroscopic Profile of 3-Fluoro-p-anisaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-p-anisaldehyde

Cat. No.: B1294953

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Fluoro-p-anisaldehyde** (also known as 3-Fluoro-4-methoxybenzaldehyde), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data (NMR, IR, MS), experimental protocols, and a workflow for analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Fluoro-p-anisaldehyde** (CAS No: 351-54-2, Molecular Formula: C₈H₇FO₂, Molecular Weight: 154.14 g/mol).[\[1\]](#)[\[2\]](#)

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.84	s	-	Aldehyde H (CHO)
7.65	dd	8.5, 2.0	Aromatic H
7.58	dd	11.5, 2.0	Aromatic H
7.15	t	8.5	Aromatic H
3.95	s	-	Methoxy H (OCH ₃)

Solvent: CDCl₃. Instrument: Varian A-60D.[1]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
189.5	Aldehyde C (CHO)
158.0 (d, J = 250 Hz)	C-F
154.0	C-OCH ₃
129.5	Aromatic CH
128.0 (d, J = 5 Hz)	Aromatic C-CHO
115.0 (d, J = 20 Hz)	Aromatic CH
112.5	Aromatic CH
56.0	Methoxy C (OCH ₃)

Solvent: Not specified. Source: Aldrich Chemical Company, Inc.[1]

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2920	Strong	C-H stretch (aromatic)
2850	Medium	C-H stretch (aldehyde)
1690	Strong	C=O stretch (carbonyl)
1610, 1510	Medium	C=C stretch (aromatic)
1270	Strong	C-O stretch (ether)
1120	Strong	C-F stretch

Technique: Attenuated Total Reflectance (ATR) - Neat.[1]

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
154	High	[M] ⁺ (Molecular ion)
153	High	[M-H] ⁺
125	Medium	[M-CHO] ⁺
95	High	[M-CHO-OCH ₂] ⁺
77	Medium	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI).[\[1\]](#)[\[3\]](#)

Experimental Protocols

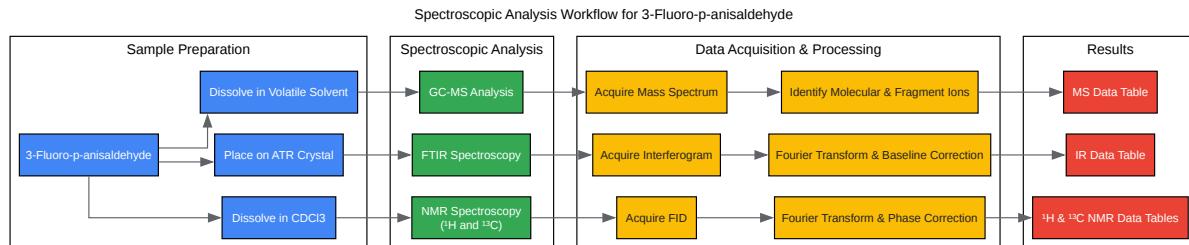
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of **3-Fluoro-p-anisaldehyde** was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
- Instrumentation: A Varian A-60D NMR spectrometer was used.
- ¹H NMR Acquisition: The spectrum was acquired with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.
- ¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence.
- Data Processing: The raw data (FID) was Fourier transformed, and the resulting spectrum was phase-corrected. The chemical shifts were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid **3-Fluoro-p-anisaldehyde** sample was placed directly onto the diamond crystal of an ATR accessory.
- Instrumentation: A Bruker Tensor 27 FT-IR spectrometer was used.[\[1\]](#)


- Data Acquisition: The spectrum was recorded from 4000 to 600 cm^{-1} with a resolution of 4 cm^{-1} . 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.
- Data Processing: The resulting spectrum was baseline corrected.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **3-Fluoro-p-anisaldehyde** was prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source was used.
- Gas Chromatography (GC) Conditions: A non-polar capillary column was used. The oven temperature was programmed to ramp from an initial temperature to a final temperature to ensure good separation.
- Mass Spectrometry (MS) Conditions: The EI source was operated at 70 eV . The mass analyzer was set to scan a mass range of m/z 40 - 400 .
- Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **3-Fluoro-p-anisaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic analysis of **3-Fluoro-p-anisaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Fluoro-p-anisaldehyde | C8H7FO2 | CID 67696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Fluoro-4-methoxybenzaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 3. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Fluoro-p-anisaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294953#spectroscopic-data-nmr-ir-ms-of-3-fluoro-p-anisaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com